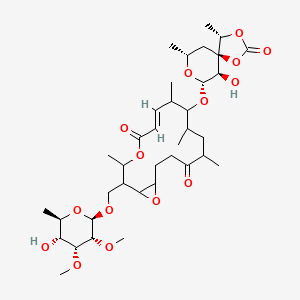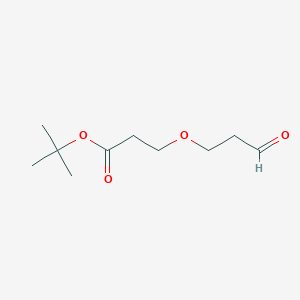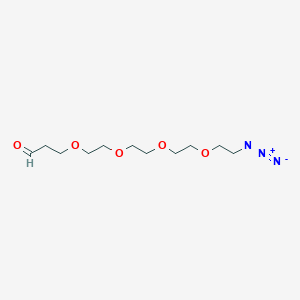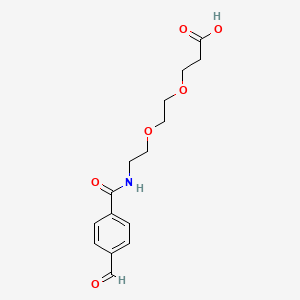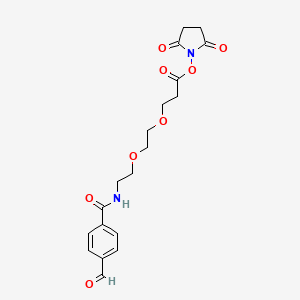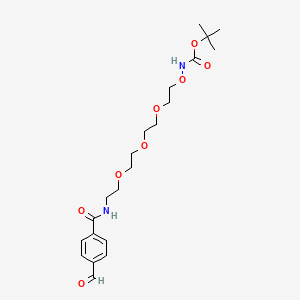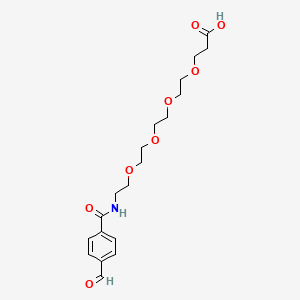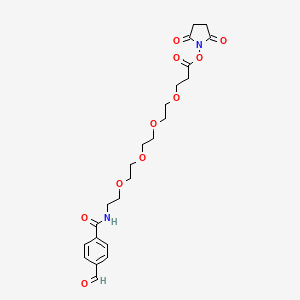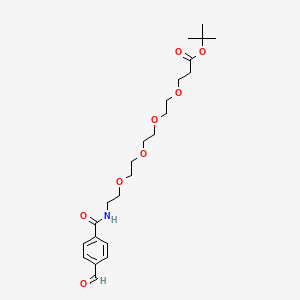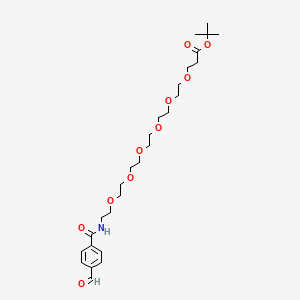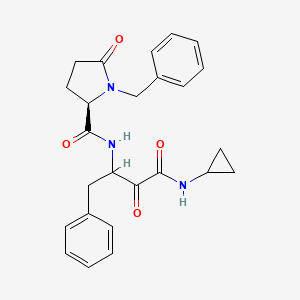
3-吡啶乙酸,5-(2-((乙基((苯甲氧基)羰基)氨基)甲基)-4-(三氟甲基)苯基)-,钠盐 (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AM-206 is a bio-active chemical.
科学研究应用
合成和化学反应
重排和衍生物合成
3-吡啶乙酸衍生物已用于化学合成中。例如,在氢氧化钠中加热N-苯乙酰基-2-和4-吡啶磺酰胺1-氧化物会导致形成α-苯基-2-和4-吡啶乙酸1-氧化物。这些化合物经过进一步处理生成各种酯和盐酸盐,展示了它们在合成化学中的多功能性(Naito、Dohmori和Kotake,1964)。
维生素B6衍生物的形成
3-吡啶乙酸的衍生物已用于合成维生素B6衍生物和相关物质。这个过程涉及复杂的反应,展示了该化合物在合成生物学重要分子中的重要性(Tomita、Brooks和Metzler,1966)。
酯和酰胺的制备
这些化合物在噻吩并[2,3-d]嘧啶-6-羧酸的酯和酰胺的制备中至关重要,突出了它们在新型化学结构开发中的作用(Santilli、Kim和Wanser,1971)。
神经兴奋性氨基酸的拮抗剂
3-吡啶乙酸的衍生物已被合成作为神经兴奋性氨基酸的潜在选择性拮抗剂。这种应用在药物化学领域至关重要,特别是在神经系统疾病治疗的开发中(Goldberg、Luini和Teichberg,1983)。
药物和生物医学研究
抗菌活性
从3-吡啶乙酸合成的某些衍生物显示出抗菌活性,使其成为开发新抗生素或防腐剂的潜在候选者(El-Sayed,2006)。
对映选择性还原
3-吡啶乙酸的手性桥连大环衍生物已被探索用于有机合成中的对映选择性还原,这一过程在制药工业中对于生产对映体纯化合物很重要(Talma等,1985)。
荧光增白剂的合成
3-吡啶乙酸衍生物已被用于合成荧光增白剂,表明它们在材料科学和光学应用中的潜力(Tagdiwala和Rangnekar,2007)。
羧酸的手性分配
这些化合物已被用于制备聚乙炔以进行羧酸的手性分配,这是立体化学和药物设计中的一个基本过程(Yashima、Maeda、Matsushima和Okamato,1997)。
属性
CAS 编号 |
1224977-86-9 |
|---|---|
分子式 |
C25H22F3N2NaO4 |
分子量 |
494.44 |
IUPAC 名称 |
sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate |
InChI |
InChI=1S/C25H23F3N2O4.Na/c1-2-30(24(33)34-16-17-6-4-3-5-7-17)15-20-12-21(25(26,27)28)8-9-22(20)19-10-18(11-23(31)32)13-29-14-19;/h3-10,12-14H,2,11,15-16H2,1H3,(H,31,32);/q;+1/p-1 |
InChI 键 |
TWJVCZPXQPHXIU-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CC(=O)[O-])C(=O)OCC3=CC=CC=C3.[Na+] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AM-206; AM 206; AM206; UNII-NCZ7ZWF0CR; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



